
N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is a heterocyclic compound that belongs to the class of organic compounds known as pyridinylpyrimidines. These compounds contain a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine by a bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine typically involves the formation of the indazole and quinazoline rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 2-aminobenzonitrile, which undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes .
Chemical Reactions Analysis
Types of Reactions
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinylpyrimidines and quinazolinamines, such as:
- N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine
- 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-ylethyl)-1H-indazol-6-yl]-acetamide .
Uniqueness
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indazole and quinazoline rings makes it particularly versatile in various applications, from medicinal chemistry to industrial processes .
Properties
CAS No. |
1169786-97-3 |
|---|---|
Molecular Formula |
C16H13N5 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)-8-methylquinazolin-2-amine |
InChI |
InChI=1S/C16H13N5/c1-10-3-2-4-12-8-17-16(20-15(10)12)19-13-6-5-11-9-18-21-14(11)7-13/h2-9H,1H3,(H,18,21)(H,17,19,20) |
InChI Key |
PQYIIXYXPCXSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC(=N2)NC3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


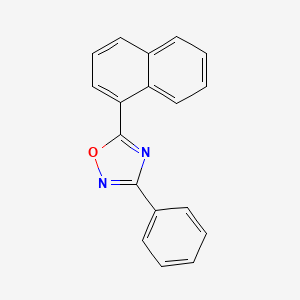
![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
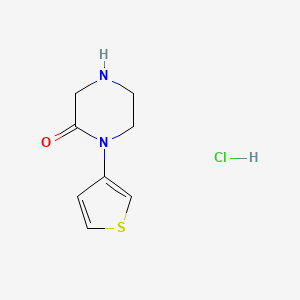
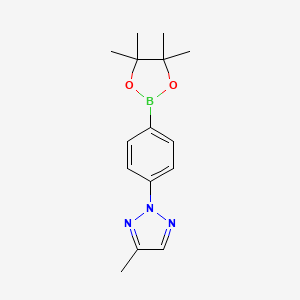
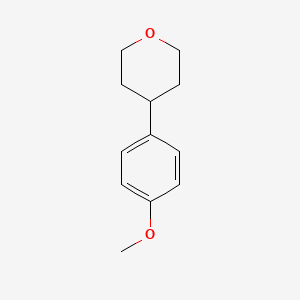
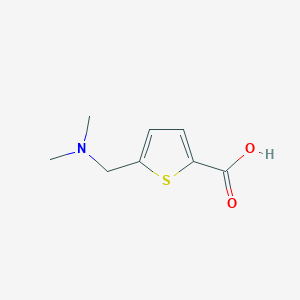
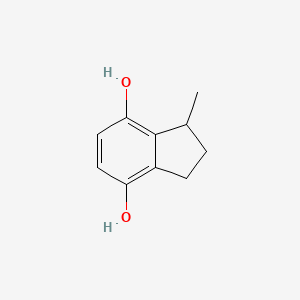
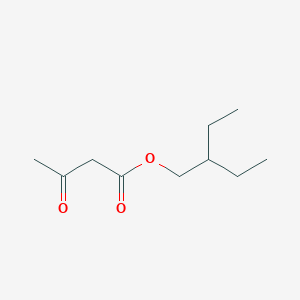
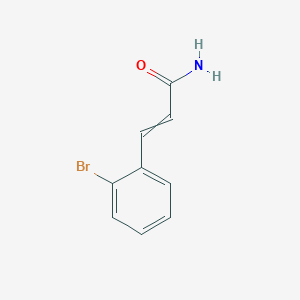
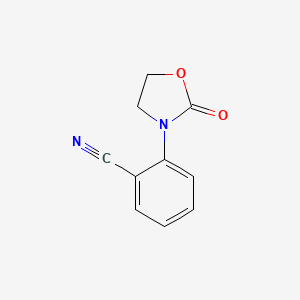
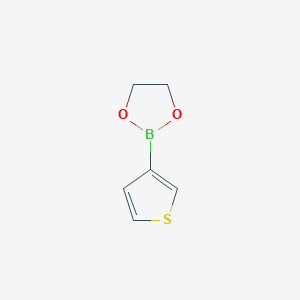

![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
